1-(2,4-Dimethoxyphenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2,4-Dimethoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a 2,4-dimethoxyphenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)cyclopropane-1-carbonitrile typically involves cyclopropanation reactions. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts such as palladium or copper . Another approach involves the decarboxylation of 1-cyanocyclopropane-1-carboxylates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropane ring’s strain energy can influence the reactivity and binding affinity of the compound, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
- 1-(4-Iodophenyl)cyclopentane-1-carbonitrile
- 1-(2,4-Dimethoxyphenyl)cyclopropane-1-carboxamide
- 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile
Uniqueness: 1-(2,4-Dimethoxyphenyl)cyclopropane-1-carbonitrile is unique due to the presence of both the 2,4-dimethoxyphenyl group and the cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-9-3-4-10(11(7-9)15-2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFUQQSACYUENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CC2)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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